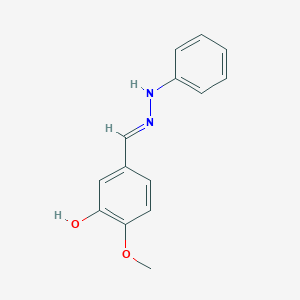

3-hydroxy-4-methoxybenzaldehyde phenylhydrazone

Description

Contextualizing Hydrazone Chemistry within Contemporary Organic Synthesis

Hydrazones are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, forming a substructure of R1R2C=NNH2. They are typically synthesized through a condensation reaction between a ketone or an aldehyde and a hydrazine (B178648). evitachem.com This straightforward formation makes them readily accessible intermediates in a multitude of organic transformations.

In modern organic synthesis, hydrazones are prized for their versatility. They serve as crucial precursors in the synthesis of various heterocyclic compounds and are pivotal in well-established reactions. The reactivity of the C=N bond and the adjacent nitrogen atoms allows for a wide array of chemical manipulations, solidifying their importance in the synthetic chemist's toolkit.

The Distinctive Role of Substituted Benzaldehyde (B42025) Phenylhydrazones in Chemical Research

Substituted benzaldehyde phenylhydrazones, a specific subclass of hydrazones, have garnered considerable attention due to their unique electronic and structural properties. The presence of an aromatic ring from the benzaldehyde precursor, adorned with various substituents, allows for the fine-tuning of the molecule's reactivity and potential applications. researchgate.net

The nature and position of these substituents can significantly influence the compound's steric and electronic characteristics, impacting its coordination chemistry, and biological activity. Researchers have explored this class of compounds for their potential in various fields, with the substituents playing a key role in modulating their properties. researchgate.netrsc.org

Overview of Academic Research Trajectories for the Chemical Compound

Academic research into 3-hydroxy-4-methoxybenzaldehyde phenylhydrazone, while not as extensive as for some other hydrazone derivatives, has begun to explore its potential. Initial investigations have logically focused on its synthesis and basic characterization. The compound is prepared through the condensation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with phenylhydrazine (B124118). evitachem.com

Following synthesis, research efforts are anticipated to move towards a more in-depth structural and functional analysis. This would include detailed spectroscopic and crystallographic studies to fully elucidate its molecular geometry. Furthermore, given the known biological activities of many hydrazone derivatives, it is a strong candidate for screening in various biological assays, such as antimicrobial and antioxidant tests. researchgate.netnih.gov The presence of the hydroxyl and methoxy (B1213986) groups on the phenyl ring is expected to influence its biological profile. rsc.org

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on this compound are limited in the public domain, the foundational aspects of its synthesis and characterization can be inferred from the broader chemical literature on similar compounds.

The synthesis is a standard condensation reaction, typically carried out in a solvent like ethanol (B145695), where equimolar amounts of 3-hydroxy-4-methoxybenzaldehyde and phenylhydrazine are reacted, often with gentle heating, to yield the desired phenylhydrazone. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.27 g/mol |

| Appearance | Crystalline solid |

Note: These properties are based on the general characteristics of similar compounds and may vary based on experimental conditions.

Table 2: Spectroscopic Data for a Closely Related Compound (4-Hydroxy-3-methoxybenzaldehyde derivative)

| Spectroscopic Technique | Characteristic Peaks |

|---|---|

| IR (KBr, cm⁻¹) | 3450 (O-H), 1608 (C=N), 1077 (C-O) |

Data from a study on a related vanillin (B372448) derivative provides an indication of the expected spectral characteristics. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-[(E)-(phenylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14-8-7-11(9-13(14)17)10-15-16-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHLOERLLHQEAN-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416853 | |

| Record name | 2-methoxy-5-[(E)-(phenylhydrazinylidene)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5475-23-0, 59670-56-3 | |

| Record name | 2-methoxy-5-[(E)-(phenylhydrazinylidene)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-4-METHOXYBENZALDEHYDE PHENYLHYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Hydroxy 4 Methoxybenzaldehyde Phenylhydrazone

Classical Condensation Pathways for Phenylhydrazone Formation

The most fundamental method for synthesizing 3-hydroxy-4-methoxybenzaldehyde phenylhydrazone is the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and phenylhydrazine (B124118). evitachem.com This reaction exemplifies the formation of a Schiff base, where the nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde, ultimately forming a carbon-nitrogen double bond and eliminating a molecule of water. evitachem.comnih.gov

The formation of the azomethine linkage in this compound is typically achieved by reacting equimolar amounts of the parent aldehyde and phenylhydrazine in a suitable protic solvent, such as ethanol (B145695) or methanol. evitachem.comresearchgate.net The mixture is heated under reflux for a period ranging from a few hours to overnight to drive the reaction to completion. evitachem.com Upon cooling, the product often precipitates due to its lower solubility and can be purified by recrystallization. researchgate.net

Mechanistically, the reaction proceeds in two main steps. rsc.org The first is the rapid formation of a carbinolamine (or aminomethanol) intermediate. The second, and often rate-determining, step is the dehydration of this intermediate to yield the final phenylhydrazone. rsc.org The efficiency of this dehydration step is highly pH-dependent. rsc.org

Optimization strategies frequently involve the addition of a catalytic amount of weak acid, such as glacial acetic acid. nih.govresearchgate.net The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water) and thereby accelerating the rate-limiting dehydration step to afford the C=N linkage. rsc.org This simple addition can significantly improve reaction times and yields. researchgate.net

Table 1: Typical Reaction Conditions for Classical Phenylhydrazone Synthesis

| Parameter | Condition | Purpose | Source(s) |

|---|---|---|---|

| Reactants | Aldehyde, Phenylhydrazine (Equimolar) | Stoichiometric balance for condensation | evitachem.comresearchgate.net |

| Solvent | Ethanol or Methanol | Dissolves reactants, facilitates reaction | evitachem.comresearchgate.net |

| Temperature | Reflux (60-80°C) | Provides energy to overcome activation barrier | evitachem.comnih.gov |

| Catalyst | Catalytic Acetic Acid (optional) | Speeds up the rate-limiting dehydration step | nih.govresearchgate.net |

| Reaction Time | 3-10 hours | Time required for reaction completion | evitachem.comnih.gov |

| Workup | Cooling and Filtration | Isolation of the crystalline product | researchgate.net |

Beyond simple acid catalysis, research has focused on developing more efficient and reusable catalytic systems to improve the synthesis of phenylhydrazones. Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused, aligning with principles of sustainable chemistry. researchgate.net

One such advancement is the use of nanostructured diphosphate (B83284) Na2CaP2O7 as a catalyst for phenylhydrazone synthesis. researchgate.net This protocol is noted for its simplicity, clean reaction profile, short reaction times, and high conversion rates. researchgate.net The ability to recover and reuse the catalyst multiple times without a significant loss in activity makes it a significant improvement over traditional homogeneous acid catalysts. researchgate.net

Green Chemistry Approaches to Phenylhydrazone Synthesis

In response to the growing need for environmentally benign chemical processes, green chemistry approaches for phenylhydrazone synthesis have been developed. These methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.

Natural Deep Eutectic Solvents (NADES) have emerged as a promising class of green solvents. lp.edu.ua NADES are mixtures of natural, readily available compounds such as choline (B1196258) chloride (a hydrogen bond acceptor) and urea, glycerol, or sugars (hydrogen bond donors). researchgate.netmdpi.com These components form a eutectic mixture with a melting point significantly lower than that of the individual components, resulting in a liquid at or near room temperature. lp.edu.ua Their advantages include low toxicity, biodegradability, low cost, and simple preparation. researchgate.net

While the synthesis of this compound in NADES has not been specifically detailed, the application of these solvents for analogous reactions is well-documented. For instance, the synthesis of pyrazole (B372694) derivatives, which also involves the reaction of a hydrazine with a carbonyl compound, has been successfully carried out in NADES like choline chloride/urea. researchgate.net These solvents can act as both the reaction medium and a catalyst, offering a sustainable alternative to volatile organic compounds (VOCs). researchgate.net

Table 2: Examples of Natural Deep Eutectic Solvents (NADES) in Organic Synthesis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Source(s) |

|---|---|---|---|---|

| Choline Chloride | Urea | 1:2 | Synthesis of Pyrazole Derivatives | researchgate.net |

| Choline Chloride | Glycerol | 1:2 | Biocatalysis, Extractions | researchgate.net |

| Choline Chloride | Ethylene Glycol | 1:2 | Nanoparticle Synthesis | lp.edu.ua |

Microwave-assisted synthesis is another cornerstone of green chemistry that has been successfully applied to the formation of hydrazones. minarjournal.comresearchgate.net Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric loss, leading to rapid and uniform heating. fip.org This results in dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purity. researchgate.netfip.org

Protocols for synthesizing hydrazone derivatives often involve irradiating a mixture of the aldehyde and hydrazine, sometimes with a catalyst, under solvent-free conditions or in a minimal amount of a high-dielectric solvent. minarjournal.comresearchgate.net For example, the synthesis of (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine was achieved efficiently under microwave irradiation, demonstrating the technique's applicability to structurally similar compounds. researchgate.net This method not only saves significant energy and time but also reduces the need for potentially hazardous solvents. fip.org

Advanced Derivatization Strategies and Complex Chemical Transformations Involving the Phenylhydrazone Moiety

Once synthesized, this compound is not merely an endpoint but serves as a versatile intermediate for more complex chemical transformations. The phenylhydrazone moiety possesses multiple reactive sites that can be targeted for derivatization and cyclization reactions.

Phenylhydrazones are classic precursors in the Fischer indole (B1671886) synthesis , a thermal, acid-catalyzed reaction that converts a phenylhydrazone into an indole, a privileged scaffold in medicinal chemistry. wikipedia.org This transformation involves a complex rearrangement and demonstrates the utility of the phenylhydrazone as a building block for heterocyclic systems.

The nitrogen atom of the hydrazone linkage can also be a site for derivatization. For instance, benzaldehyde (B42025) hydrazones can undergo formylation at the N-H position when treated with the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride). psu.edu This adds a formyl group to the nitrogen, altering the electronic and steric properties of the molecule.

Furthermore, the phenylhydrazone structure can participate in various cyclization reactions to generate diverse heterocyclic scaffolds. researchgate.netbohrium.com Depending on the reaction partners and conditions, they can be converted into pyrazoles, 1,3,4-thiadiazolines, and other valuable heterocyclic compounds. nih.govtaylorandfrancis.com The reactivity of the phenylhydrazone also extends to biochemical transformations; they can act as substrates for enzymes like prostaglandin (B15479496) synthase, leading to the formation of complex intermediates such as iron(III)-σ-phenyl complexes. researchgate.net These advanced transformations highlight the synthetic potential of the this compound core structure.

Synthesis of Aroyl Hydrazone Analogues and Their Structural Variations

Aroyl hydrazones, characterized by the CONHN=CH- functional group, are a prominent class of compounds synthesized from 3-hydroxy-4-methoxybenzaldehyde. The general synthetic route involves a two-step process. Initially, an aromatic ethyl ester is converted into its corresponding hydrazide. This is typically achieved by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. Subsequently, the purified aromatic hydrazide is condensed with 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in an acidic medium, often with a few drops of glacial acetic acid, to yield the target aroyl hydrazone. byjus.comalfa-chemistry.com

The reaction conditions are generally mild, involving heating the reactants in an alcoholic solvent. The structural diversity of these analogues is primarily introduced through the selection of the initial aromatic ester, allowing for a wide range of substituents on the aroyl moiety. These substituents can modulate the electronic and steric properties of the resulting hydrazone, which in turn can influence its chemical reactivity and potential applications.

The characterization of these synthesized aroyl hydrazones relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the N-H, C=O, and C=N stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C, provides detailed information about the chemical environment of the protons and carbons, confirming the molecular structure. Elemental analysis is also employed to verify the empirical formula of the synthesized compounds. alfa-chemistry.com

A variety of aroyl hydrazones have been synthesized from the closely related 4-hydroxy-3-methoxybenzaldehyde (vanillin), and the methodology is directly applicable to isovanillin (B20041). Examples of such synthesized analogues include those derived from various substituted benzohydrazides. The reaction yields and melting points of these compounds are influenced by the nature of the substituents on the benzohydrazide (B10538) ring.

| Substituent on Benzohydrazide | Resulting Aroyl Hydrazone Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Fluoro | 4-Fluoro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide | - | - |

| 4-Chloro | 4-Chloro-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide | - | - |

| 4-Bromo | 4-Bromo-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide | - | - |

| 4-(Trifluoromethyl) | N'-(3-hydroxy-4-methoxybenzylidene)-4-(trifluoromethyl)benzohydrazide | - | - |

Data in the table is illustrative of the types of compounds that can be synthesized based on methodologies applied to the isomeric vanillin (B372448). Specific yield and melting point data for the 3-hydroxy-4-methoxybenzaldehyde derivatives would require dedicated experimental investigation.

Preparation of Thiosemicarbazone Derivatives for Functional Modification

The functional modification of 3-hydroxy-4-methoxybenzaldehyde into its thiosemicarbazone derivative represents another significant synthetic avenue. Thiosemicarbazones are synthesized through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). In the case of 3-hydroxy-4-methoxybenzaldehyde, the reaction is typically carried out by refluxing equimolar amounts of the aldehyde and thiosemicarbazide in a solvent such as ethanol. wikipedia.orgresearchgate.net The reaction is often catalyzed by the addition of a small amount of acid, such as hydrochloric acid. wikipedia.org

The resulting 3-hydroxy-4-methoxybenzaldehyde thiosemicarbazone precipitates from the reaction mixture upon cooling and can be purified by recrystallization. wikipedia.org The introduction of the thiosemicarbazone moiety (-NH-C(=S)-NH-N=CH-) significantly alters the chemical properties of the parent aldehyde, introducing additional donor atoms (nitrogen and sulfur) which can participate in coordination chemistry and hydrogen bonding.

Structural variations within this class of derivatives can be achieved by using substituted thiosemicarbazides. For instance, the use of 4-phenylthiosemicarbazide (B147422) leads to the formation of 4-phenyl-1-(3-hydroxy-4-methoxybenzylidene)thiosemicarbazide. These substitutions on the thiosemicarbazide backbone can influence the steric and electronic properties of the final molecule.

| Thiosemicarbazide Reactant | Product Name | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Thiosemicarbazide | 3-Hydroxy-4-methoxybenzaldehyde thiosemicarbazone | Ethanol, reflux, HCl catalyst | High |

| 4-Phenylthiosemicarbazide | 1-(3-Hydroxy-4-methoxybenzylidene)-4-phenylthiosemicarbazide | Ethanol, reflux, HCl catalyst | High |

| 4-Methyl-3-thiosemicarbazide | 1-(3-Hydroxy-4-methoxybenzylidene)-4-methylthiosemicarbazide | Ethanol, reflux | High |

Yields are generally reported as high in the literature for analogous reactions.

Multi-Component Reactions and Sequential Syntheses Utilizing the Phenylhydrazone Building Block

This compound is a valuable building block for more complex molecular architectures through its participation in both multi-component reactions (MCRs) and sequential syntheses. The phenylhydrazone moiety possesses multiple reactive sites that can be exploited in a controlled manner.

Sequential Syntheses:

A classic example of a sequential synthesis involving a phenylhydrazone is the Fischer Indole Synthesis . This reaction involves the acid-catalyzed intramolecular cyclization of an arylhydrazone to form an indole ring system. byjus.comalfa-chemistry.comwikipedia.orgtestbook.comnih.gov In this context, this compound could be treated with a Brønsted or Lewis acid catalyst to potentially yield a substituted indole. The reaction proceeds through a testbook.comtestbook.com-sigmatropic rearrangement of the protonated enamine tautomer of the phenylhydrazone, followed by cyclization and elimination of ammonia. alfa-chemistry.com The resulting indole would bear the 3-hydroxy-4-methoxyphenyl substituent at the 2-position of the indole ring.

Another important class of heterocyclic compounds that can be synthesized from phenylhydrazones are pyrazoles . The reaction of phenylhydrazones with compounds containing a 1,3-dicarbonyl moiety or its equivalent can lead to the formation of pyrazole rings. For instance, the reaction with dialkyl acetylenedicarboxylates in the presence of a copper catalyst can yield polysubstituted pyrazoles. nih.gov This transformation highlights the utility of the phenylhydrazone as a synthon for the construction of five-membered nitrogen-containing heterocycles.

Multi-Component Reactions (MCRs):

MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. nih.gov Phenylhydrazones can participate in MCRs, acting as the hydrazine component. For example, a three-component reaction between an aldehyde, phenylhydrazine, and a compound with an active methylene (B1212753) group, such as malononitrile, can lead to the synthesis of highly functionalized pyrazoles. researchgate.net

In a hypothetical MCR involving this compound, the pre-formed phenylhydrazone could react with an electron-deficient alkene and another component in a one-pot fashion. The nucleophilic character of the nitrogen atoms and the potential for the aromatic ring to participate in cyclization reactions make it a promising candidate for the development of novel MCRs to generate molecular diversity. The presence of the hydroxyl group on the phenyl ring could also be exploited to direct the regioselectivity of such reactions or to serve as a handle for further functionalization of the MCR product.

The exploration of this compound in such advanced synthetic strategies holds promise for the efficient construction of complex molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Hydroxy 4 Methoxybenzaldehyde Phenylhydrazone and Its Derivatives

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations of a compound, allowing for the identification of functional groups and the nature of chemical bonds.

A comparative vibrational spectroscopic study of isovanillin (B20041) and its isomer vanillin (B372448) has provided detailed assignments for the precursor aldehyde. acs.org For isovanillin, characteristic vibrational wavenumbers have been calculated using density functional theory (DFT) and are supported by experimental FT-IR and FT-Raman spectra. acs.org

Key Vibrational Modes of the Isovanillin Moiety:

O-H Stretching: The phenolic hydroxyl group typically exhibits a broad stretching vibration in the region of 3200-3600 cm⁻¹.

C-H Stretching (aromatic): These vibrations are expected in the 3000-3100 cm⁻¹ region.

C=O Stretching (aldehyde): The aldehyde carbonyl group shows a strong absorption band around 1670-1700 cm⁻¹.

C=C Stretching (aromatic): The aromatic ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ range.

O-CH₃ Stretching: The methoxy (B1213986) group vibrations are typically observed around 2836 cm⁻¹ and 1024 cm⁻¹. huji.ac.il

O-H Bending: The in-plane bending of the phenolic O-H group is generally found between 1260 and 1440 cm⁻¹. huji.ac.il

Upon formation of the phenylhydrazone, the aldehyde C=O stretching band disappears and is replaced by the characteristic vibrations of the hydrazone group.

Characteristic Vibrational Modes of the Phenylhydrazone Moiety:

N-H Stretching: The N-H stretching vibration of the hydrazone linkage is typically observed in the range of 3200-3400 cm⁻¹. For some phenylhydrazones, this band has been reported around 3329 cm⁻¹. researchgate.net

C=N Stretching: The imine (C=N) stretching vibration is a key characteristic of hydrazones and generally appears in the 1590-1650 cm⁻¹ region. In some synthesized phenylhydrazones, this peak is seen around 1603 cm⁻¹. researchgate.net

C-N Stretching: The C-N stretching vibration is typically found in the 1200-1350 cm⁻¹ range.

The FT-IR and FT-Raman spectra are complementary. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar symmetric vibrations. thermofisher.comyoutube.com

Interactive Data Table: Predicted Vibrational Assignments for 3-Hydroxy-4-methoxybenzaldehyde Phenylhydrazone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenolic O-H | Stretching | 3200-3600 (broad) | FT-IR |

| Hydrazone N-H | Stretching | 3200-3400 | FT-IR |

| Aromatic C-H | Stretching | 3000-3100 | FT-IR, FT-Raman |

| Methoxy C-H | Stretching | 2850-2960 | FT-IR, FT-Raman |

| Imine C=N | Stretching | 1590-1650 | FT-IR, FT-Raman |

| Aromatic C=C | Stretching | 1450-1600 | FT-IR, FT-Raman |

| Phenolic O-H | In-plane Bending | 1260-1440 | FT-IR |

| Methoxy C-O | Stretching | 1020-1250 | FT-IR |

Hydrogen bonding plays a crucial role in determining the three-dimensional structure and properties of molecules like this compound. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the phenolic hydroxyl group (-OH) at the 3-position and the nitrogen atom of the imine group (-C=N-). This type of hydrogen bond leads to the formation of a stable six-membered ring. Spectroscopic evidence for such an interaction includes:

A shift of the O-H stretching vibration to a lower frequency (broadening of the band).

A slight shift in the C=N stretching frequency.

Studies on similar ortho-hydroxy aryl Schiff bases have utilized FT-IR, IINS, and Raman spectroscopy to identify vibrational modes associated with strong intramolecular O-H···N hydrogen bonds. mdpi.comnih.gov

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds can occur between the N-H group of one molecule and the oxygen atom of the methoxy group or the phenolic hydroxyl group of a neighboring molecule. The presence of intermolecular hydrogen bonding is often indicated by:

Broadening of the N-H and O-H stretching bands in the FT-IR spectrum.

Changes in the positions of these bands with concentration; intermolecular hydrogen bonds are weakened upon dilution, leading to a shift to higher frequencies, while intramolecular bonds are unaffected. rsc.org

The analysis of the shape and position of the O-H and N-H absorption bands in the FT-IR spectrum can, therefore, provide detailed information about the hydrogen bonding network in the solid state and in solution. rsc.orgorientjchem.orgnih.govsigmaaldrich.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals are:

Phenolic -OH Proton: A singlet, typically in the range of δ 5-10 ppm, which is often broad and its position can be concentration and solvent-dependent. For the precursor isovanillin, this proton appears around δ 6.12 ppm. chemicalbook.com

Hydrazone -NH Proton: A singlet, usually downfield, in the region of δ 8-12 ppm.

Azomethine -CH=N- Proton: A singlet in the δ 7.5-8.5 ppm range.

Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the aromatic region (δ 6.5-8.0 ppm) and will show characteristic splitting patterns (doublets, triplets, or multiplets) depending on their substitution pattern and coupling with neighboring protons.

Methoxy -OCH₃ Protons: A sharp singlet, typically around δ 3.8-4.0 ppm. In isovanillin, this signal is observed at δ 3.968 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Phenolic -OH | Singlet | 5.0 - 10.0 |

| Hydrazone -NH | Singlet | 8.0 - 12.0 |

| Azomethine -CH=N- | Singlet | 7.5 - 8.5 |

| Aromatic Ar-H | Multiplet | 6.5 - 8.0 |

| Methoxy -OCH₃ | Singlet | 3.8 - 4.0 |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment.

Azomethine Carbon (-CH=N-): This carbon is typically found in the δ 140-160 ppm region.

Aromatic Carbons: The carbons of the benzene rings will resonate in the δ 110-160 ppm range. The carbons attached to oxygen (C-OH and C-OCH₃) will be more downfield.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp signal in the upfield region, typically around δ 55-60 ppm.

Data from the precursor, isovanillin, can be used for comparison. nih.gov For instance, in an iodinated derivative of isovanillin, the methoxy carbon appears at δ 56.1 ppm, and the aromatic carbons resonate between δ 92.1 and 154.2 ppm. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Azomethine (-CH=N-) | 140 - 160 |

| Aromatic (C-O) | 145 - 160 |

| Aromatic (C-C/C-H) | 110 - 140 |

| Methoxy (-OCH₃) | 55 - 60 |

While no specific studies on coordination complexes of this compound involving ¹¹⁹Sn or ³¹P NMR were found in the searched literature, these techniques are powerful tools for characterizing the structure and bonding in metal complexes of such ligands. Phenylhydrazones can act as chelating ligands, binding to metal centers through the imine nitrogen and the phenolic oxygen.

¹¹⁹Sn NMR Spectroscopy: If this compound were to form a complex with a tin-containing moiety, ¹¹⁹Sn NMR would be invaluable for determining the coordination number and geometry of the tin center. The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the ligands and the coordination environment. For example, tetracoordinated tin(IV) complexes show distinct ¹¹⁹Sn NMR chemical shifts. researchgate.net The formation of seven-coordinate diorganotin(IV) adducts with related hydrazone ligands has been reported, highlighting the potential for complex coordination chemistry. rsc.org

³¹P NMR Spectroscopy: In derivatives where a phosphine (B1218219) group is incorporated, or in mixed-ligand complexes containing both the phenylhydrazone and a phosphine ligand, ³¹P NMR spectroscopy would be a key characterization technique. huji.ac.ilwikipedia.org The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom and can provide information about the nature of the metal-phosphorus bond and the other ligands in the coordination sphere. nih.govwikipedia.orgresearchgate.net The coupling between ³¹P and other NMR-active nuclei (e.g., ¹H, ¹³C, or a metal center like ¹⁹⁵Pt) can provide further structural insights. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, this method provides significant insight into its electronic structure, chromophoric system, and how it interacts with its environment. The molecule possesses several chromophores—the phenyl rings, the azomethine group (-C=N-), and atoms with non-bonding electrons like oxygen and nitrogen—which are responsible for its characteristic absorption of UV and visible light.

The UV-Vis spectrum of this compound is primarily characterized by two types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star). libretexts.org

π→π Transitions:* These are high-energy, high-intensity transitions that occur in molecules with conjugated π-systems, such as aromatic rings and double bonds. In this compound, the extensive conjugation across the phenyl rings and the azomethine bridge results in strong absorption bands, typically in the UV region. libretexts.orgresearchgate.net These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The electronic spectrum of similar hydrazone ligands often shows absorption bands assigned to π→π* transitions of the aromatic systems. researchgate.netresearchgate.net

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) atomic orbital, such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital of the azomethine group or aromatic ring. libretexts.orgyoutube.com Compared to π→π* transitions, n→π* transitions are of lower energy and therefore appear at longer wavelengths. libretexts.org They are also typically much weaker in intensity (lower molar absorptivity). libretexts.org The presence of the carbonyl group in related compounds also gives rise to n→π* transitions. researchgate.net

The combination of the substituted benzaldehyde (B42025) moiety and the phenylhydrazine (B124118) moiety creates a large, conjugated system that acts as a single chromophore. The hydroxyl (-OH) and methoxy (-OCH3) groups on the benzaldehyde ring act as auxochromes, modifying the absorption characteristics of the main chromophore. These electron-donating groups can cause a shift in the absorption maxima to longer wavelengths.

For example, studies on different 4-hydroxy-3-methoxybenzaldehyde Schiff bases have identified distinct absorption maxima (λmax) corresponding to these transitions. The specific λmax values are influenced by the substituents on the phenylamine portion of the molecule. researchgate.net

The absorption and emission properties of this compound are highly sensitive to its environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, can lead to shifts in the spectral band positions. wikipedia.orgijcce.ac.ir

Bathochromic Shift (Red Shift): This refers to a shift in the absorption maximum to a longer wavelength. differencebetween.comucla.edu For π→π* transitions, increasing solvent polarity often leads to a bathochromic shift. This occurs because the excited state (π*) is generally more polar than the ground state (π) and is thus stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition. libretexts.orgnih.gov

Hypsochromic Shift (Blue Shift): This is a shift in the absorption maximum to a shorter wavelength. differencebetween.comucla.edu For n→π* transitions, an increase in solvent polarity typically causes a hypsochromic shift. This is because the non-bonding lone pair electrons of the ground state can form hydrogen bonds with protic solvents, which lowers the energy of the ground state more than the excited state, thereby increasing the transition energy. libretexts.org

The table below illustrates typical solvatochromic effects on the λmax of hydrazone derivatives in various solvents. While specific data for the title compound is synthesized from general observations, it demonstrates the expected trends.

| Solvent | Polarity | Typical Transition | Expected λmax (nm) | Observed Shift |

| n-Hexane | Non-polar | π→π | ~350 | Reference |

| Chloroform | Polar aprotic | π→π | ~363 | Bathochromic |

| Ethanol (B145695) | Polar protic | π→π | ~370 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | π→π | ~369 | Bathochromic |

Data are representative based on studies of similar hydrazone structures. nih.gov

These shifts confirm that the nature of the solvent has a significant impact on the electronic distribution in both the ground and excited states of the molecule. Such properties are crucial for applications in chemical sensors and molecular probes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns.

For this compound (C₁₄H₁₄N₂O₂), the theoretical monoisotopic molecular weight is 242.1055 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this precise mass, providing unequivocal evidence for the compound's elemental composition.

Upon ionization, the molecular ion ([M]⁺) undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure. A plausible fragmentation pattern for this compound would involve initial cleavages at the weakest bonds, particularly the N-N single bond of the hydrazone linkage.

Key fragmentation pathways observed in similar Schiff bases and hydrazones include: researchgate.netresearchgate.net

Cleavage of the N-N bond.

Loss of the phenyl group or substituted phenyl group.

Fragmentation of the benzaldehyde moiety, such as the loss of a methyl radical (-CH₃) from the methoxy group or a carbon monoxide (-CO) molecule. researchgate.net

The mass spectrum would exhibit a molecular ion peak corresponding to the intact molecule, along with several other prominent peaks corresponding to the stable fragment ions.

| m/z Value | Possible Fragment Ion | Proposed Structure of Fragment |

| 242 | [C₁₄H₁₄N₂O₂]⁺ | Molecular Ion |

| 151 | [C₈H₇O₂N]⁺ | Fragment from cleavage of N-N bond (hydroxy-methoxybenzylidene-imine) |

| 136 | [C₈H₈O₂]⁺ | 3-hydroxy-4-methoxybenzaldehyde cation radical |

| 91 | [C₆H₅N]⁺ | Phenyl-imine fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table presents a proposed fragmentation pattern based on the principles of mass spectrometry and data from related structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species containing unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, it can act as a chelating ligand to form stable complexes with paramagnetic transition metal ions, such as Copper(II). researchgate.net

These metal complexes are often EPR-active, and the resulting spectrum provides detailed information about the electronic and geometric environment of the metal center. pku.edu.cn Hydrazone ligands are known to form complexes with various nuclearities, including mononuclear and binuclear structures, with metal ions. researchgate.netrsc.org

When this compound coordinates to a Cu(II) ion (a d⁹ system with one unpaired electron), the EPR spectrum can reveal:

Principal g-values (g∥ and g⊥): These values are determined from the spectrum and provide insight into the geometry of the complex (e.g., square planar, tetrahedral, or octahedral). researchgate.net For many copper(II) hydrazone complexes, the observed g-values indicate a distorted square pyramidal or square planar geometry. researchgate.net

Metal-Ligand Covalency: The deviation of the g-values from the free electron g-value (2.0023) can be used to assess the degree of covalent character in the metal-ligand bonds.

Magnetic Interactions: In binuclear or polynuclear complexes, EPR can detect spin-spin interactions between adjacent metal centers, which may indicate antiferromagnetic or ferromagnetic coupling. researchgate.netresearchgate.net For example, some dimeric copper(II) hydrazone complexes exhibit broad EPR signals due to these spin-spin interactions. researchgate.net

The analysis of the EPR spectra of paramagnetic metal complexes of this compound is crucial for understanding their magnetic properties and the nature of the coordination environment provided by the hydrazone ligand.

Crystallographic Analysis and Solid State Structural Chemistry of 3 Hydroxy 4 Methoxybenzaldehyde Phenylhydrazone

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Detailed single-crystal X-ray diffraction data for 3-hydroxy-4-methoxybenzaldehyde phenylhydrazone is not available in the reviewed literature.

Specific experimental data for the crystal system, space group, and unit cell parameters of this compound has not been reported.

Experimentally determined bond lengths and bond angles for this compound are not available.

A detailed analysis of the intermolecular interactions for this compound is not possible without crystallographic data.

Information on the conformational analysis, tautomerism, and dihedral angles of this compound in the solid state is not available.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization and Purity Assessment

No powder X-ray diffraction data for this compound has been found in the scientific literature.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

A Hirshfeld surface analysis of this compound has not been reported.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 4 Methoxybenzaldehyde Phenylhydrazone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For 3-hydroxy-4-methoxybenzaldehyde phenylhydrazone, DFT calculations provide a foundational understanding of its molecular properties.

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This is typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p). The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=N | ~1.28 Å |

| N-N | ~1.35 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| C-O (methoxy) | ~1.37 Å | |

| Bond Angle | C-N-N | ~117° |

| C=N-N | ~121° | |

| Dihedral Angle | C-C-C=N | ~180° |

Note: The values in this table are illustrative and represent typical theoretical predictions for similar structures.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (nucleophilic sites), blue indicates regions of low electron density (electrophilic sites), and green represents neutral regions.

For this compound, the MEP map would be expected to show high electron density (red) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as on the nitrogen atoms of the hydrazone linkage, making these the most likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic rings would show a distribution of electron density, with the regions influenced by the electron-donating hydroxyl and methoxy groups being more electron-rich.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

In this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the hydroxyl and methoxy groups and the hydrazone linkage, reflecting the electron-donating nature of these substituents. The LUMO is likely to be distributed over the phenylhydrazone moiety, including the second phenyl ring. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's electronic excitability and its propensity to engage in charge transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These values are typical for similar aromatic hydrazone compounds and are for illustrative purposes.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ2 / (2η). It quantifies the ability of a molecule to accept electrons.

These descriptors provide a more nuanced understanding of the molecule's stability and reactivity profile.

Table 3: Illustrative Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | -EHOMO | 5.8 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.8 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.61 eV |

Note: These values are derived from the illustrative FMO energies and are not based on specific experimental or computational results for the target compound.

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using DFT methods, and the results are often scaled to correct for anharmonicity and other systematic errors. By comparing the calculated vibrational frequencies and intensities with experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be made.

For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the N-H stretch of the hydrazone, the C=N imine stretch, and various aromatic C-H and C=C stretching vibrations. The calculated spectrum would aid in the interpretation of experimental IR and Raman data, confirming the molecular structure and providing insights into intramolecular interactions.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as electron delocalization and hyperconjugation. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies.

Prediction and Characterization of Electronic Structure and Photophysical Properties

Currently, there is a lack of specific published research detailing the prediction and characterization of the electronic structure and photophysical properties of this compound through computational methods. While it is possible to extrapolate general characteristics based on the computational analysis of isovanillin (B20041), such as the effects of the hydroxyl and methoxy functional groups on the benzaldehyde (B42025) ring, this does not provide specific data for the phenylhydrazone derivative.

Theoretical Investigation of Excited State Dynamics and Transition Pathways

A thorough theoretical investigation of the excited state dynamics and transition pathways of this compound is also absent from the current body of scientific literature. Such an investigation would typically involve advanced computational methods like Time-Dependent Density Functional Theory (TD-DFT) to model the electronic transitions between the ground and excited states.

Key aspects that would be addressed in such a study, but for which data is currently unavailable, include:

Absorption and Emission Spectra: Theoretical calculations would predict the wavelengths of maximum absorption and emission, providing insights into the molecule's color and fluorescence properties.

Singlet and Triplet Excited States: Mapping the potential energy surfaces of the low-lying singlet and triplet excited states is crucial for understanding the photophysical pathways.

Radiative and Non-radiative Decay Channels: Computational analysis could elucidate the probabilities of different de-excitation pathways, such as fluorescence, phosphorescence, and internal conversion or intersystem crossing. This would involve calculating rate constants for these processes.

Potential for Excited State Intramolecular Proton Transfer (ESIPT): The presence of a hydroxyl group in proximity to the hydrazone nitrogen suggests the possibility of ESIPT, a process that can significantly impact the photophysical properties. Theoretical studies would be essential to determine the energetic feasibility and dynamics of such a process.

Without dedicated computational studies on this compound, a detailed and scientifically accurate account of its excited state dynamics and transition pathways cannot be provided. The necessary data, which would typically be presented in tables summarizing transition energies, oscillator strengths, and the nature of electronic excitations, is not available.

Coordination Chemistry and Metal Complexation of Hydrazone Ligands Derived from 3 Hydroxy 4 Methoxybenzaldehyde

Design and Synthesis of Polydentate Ligands Incorporating the 3-Hydroxy-4-methoxybenzaldehyde Phenylhydrazone Scaffold

The this compound molecule serves as a foundational building block for the design of more complex polydentate ligands. The inherent donor atoms—the phenolic oxygen, the imine nitrogen, and the potential for the phenyl rings to be functionalized—offer multiple avenues for increasing the denticity and creating sophisticated ligand architectures.

The synthesis of the parent ligand, this compound, is typically achieved through a straightforward condensation reaction between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and phenylhydrazine (B124118). The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695), and may be catalyzed by a few drops of acid.

To expand the coordination capacity of this basic scaffold, several design strategies can be employed:

Introduction of Additional Donor Groups: Functional groups containing potential donor atoms (O, N, S) can be introduced onto the phenyl ring of the phenylhydrazine moiety or by using substituted phenylhydrazines. For example, the use of 2-hydroxyphenylhydrazine would introduce an additional hydroxyl group, potentially leading to a tetradentate O,N,N,O ligand.

Creation of Binucleating Ligands: The core scaffold can be linked to other similar units or different chelating moieties to create larger, binucleating ligands capable of binding two metal centers. This can be achieved by using dicarbaldehydes or dihydrazines in the initial synthesis.

Incorporation into Macrocycles: The this compound unit can be incorporated as a segment within a larger macrocyclic framework, leading to ligands with high preorganization and selectivity for specific metal ions.

The synthesis of these more complex polydentate ligands often involves multi-step procedures, starting with the initial formation of the hydrazone followed by subsequent reactions to introduce the desired functionalities. The characterization of these new ligands relies on standard analytical techniques such as NMR, IR, and mass spectrometry to confirm their structure and purity.

Formation and Characterization of Transition Metal Complexes (e.g., with Ni, Cu, Fe, Co, Cd, Sn, Pd)

Hydrazone ligands derived from hydroxybenzaldehydes are excellent chelators for a wide range of transition metal ions. The deprotonated phenolic oxygen and the imine nitrogen are the primary coordination sites, forming stable five- or six-membered chelate rings with the metal center. While specific studies on the full range of metal complexes with this compound are not extensively documented, the behavior of analogous systems provides significant insight into their expected properties.

The general procedure for the synthesis of these metal complexes involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, nitrates, or sulfates) in an appropriate solvent, often with the application of heat. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by the molar ratios of the reactants.

| Metal Ion | Typical Precursor Salt | Expected Complex Stoichiometry (M:L) | Common Solvent | General Observations |

|---|---|---|---|---|

| Ni(II) | Ni(CH₃COO)₂·4H₂O | 1:2 | Ethanol/Methanol | Formation of colored precipitates, often green or reddish-brown. |

| Cu(II) | Cu(CH₃COO)₂·H₂O | 1:1 or 1:2 | Ethanol/Methanol | Typically forms green or brown complexes. |

| Fe(III) | FeCl₃·6H₂O | 1:2 or 1:3 | Methanol | Often yields intensely colored solutions or solids. |

| Co(II) | Co(CH₃COO)₂·4H₂O | 1:2 | Ethanol | Formation of colored complexes, with color depending on geometry. |

| Cd(II) | CdCl₂ | 1:2 | Methanol | Typically forms colorless or pale yellow complexes. |

| Sn(IV) | Diorganotin(IV) dichlorides | 1:1 or 1:2 | Methanol/Ethanol | Formation of stable organotin complexes. |

| Pd(II) | PdCl₂ or Pd(CH₃COO)₂ | 1:2 | Ethanol/Methanol | Often forms yellow or orange square-planar complexes. |

The this compound ligand can exhibit different coordination modes depending on the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Bidentate (O, N) Coordination: This is the most common coordination mode. The ligand acts as a monobasic bidentate chelator, coordinating to the metal ion through the deprotonated phenolic oxygen and the azomethine nitrogen atom. This forms a stable six-membered chelate ring.

Tridentate (O, N, N') Coordination: If a substituted phenylhydrazine with an additional donor group in the ortho position is used (e.g., 2-pyridylhydrazine), the ligand can act as a tridentate chelator.

Bridging Coordination: In some cases, particularly in polynuclear complexes, the phenolic oxygen can act as a bridge between two metal centers.

The coordination geometry around the central metal ion in these complexes is influenced by the electronic configuration of the metal, the steric bulk of the ligand, and the stoichiometry of the complex.

Octahedral Geometry: For many first-row transition metals like Ni(II), Co(II), and Fe(III), an octahedral geometry is common, especially when the coordination sphere is completed by solvent molecules or other co-ligands. ijaem.netresearchgate.net For example, in a [M(L)₂(H₂O)₂] type complex, the two bidentate hydrazone ligands would occupy the equatorial plane, with the two water molecules in the axial positions.

Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Ni(II) and Pd(II), particularly in the absence of strongly coordinating axial ligands. mdpi.com

Tetrahedral Geometry: While less common for these ligands, a tetrahedral geometry can be adopted by some metal ions, such as Co(II) and Cd(II), depending on the specific steric and electronic factors.

Distorted Geometries: Due to the constraints of the chelate rings and potential steric hindrance, the coordination geometries are often distorted from the ideal polyhedra.

The stereochemistry of the complexes can also be complex, with the possibility of cis/trans and mer/fac isomers depending on the arrangement of the ligands around the metal center.

A variety of spectroscopic techniques are employed to characterize the formation of the metal complexes and to probe the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Key vibrational bands are monitored upon complexation:

The disappearance of the broad ν(O-H) band of the phenolic group indicates its deprotonation and coordination to the metal ion.

A shift in the ν(C=N) stretching frequency of the azomethine group (typically to lower wavenumbers) confirms the coordination of the nitrogen atom.

The appearance of new bands in the far-IR region can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The positions and intensities of the d-d transitions are characteristic of the electronic environment of the metal ion. For example, the electronic spectra of Ni(II) complexes can often distinguish between octahedral and square planar geometries. ijaem.net Charge transfer bands (ligand-to-metal or metal-to-ligand) are also observed and can be intense.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., with Cd(II), Sn(IV), and sometimes Pd(II)). The disappearance of the phenolic proton signal in the ¹H NMR spectrum upon complexation is a clear indication of coordination. Shifts in the resonances of the protons and carbons near the coordination sites also provide evidence of metal-ligand bond formation.

Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., with Ni(II), Cu(II), Fe(III), Co(II)), magnetic susceptibility measurements provide information about the number of unpaired electrons and can help in determining the oxidation state and the coordination geometry of the metal ion. For instance, octahedral Ni(II) complexes are typically paramagnetic, while square planar Ni(II) complexes are often diamagnetic. ijaem.netmdpi.com

| Technique | Key Observables for Metal Complexation | Information Gained |

|---|---|---|

| IR Spectroscopy | Disappearance of ν(O-H), shift in ν(C=N), appearance of ν(M-O) and ν(M-N) | Confirmation of coordination sites (phenolic O, azomethine N) |

| UV-Visible Spectroscopy | Position and intensity of d-d transitions and charge transfer bands | Coordination geometry of the metal center |

| NMR Spectroscopy | Disappearance of phenolic -OH proton signal, shifts in nearby proton and carbon signals | Confirmation of coordination in diamagnetic complexes |

| Magnetic Susceptibility | Measurement of magnetic moment | Spin state and geometry of paramagnetic metal ions |

Mechanistic Studies of Metal Chelation and Complex Stability

The formation of metal complexes with this compound in solution is an equilibrium process. Mechanistic studies aim to understand the kinetics and thermodynamics of this process, including the rates of ligand substitution and the stability of the resulting complexes.

The chelation process typically involves the stepwise displacement of solvent molecules from the metal coordination sphere by the donor atoms of the ligand. The first step is often the rapid coordination of one of the donor atoms, followed by a slower ring-closure step to form the stable chelate. The rate of complex formation can be influenced by factors such as the nature of the metal ion, the solvent, pH, and temperature.

Applications in Advanced Materials and Chemical Technologies

Role as Versatile Intermediates and Building Blocks in Complex Organic Synthesis

Arylhydrazones are well-established as valuable intermediates in the synthesis of a wide array of heterocyclic compounds and are also utilized in the construction of larger supramolecular structures. The specific substitution pattern of 3-hydroxy-4-methoxybenzaldehyde phenylhydrazone offers unique opportunities for creating complex molecular architectures.

While specific studies detailing the cyclization of this compound into pyrazoles, triazoles, and oxadiazoles (B1248032) are limited in publicly available literature, the general reactivity of arylhydrazones provides well-established synthetic routes to these important classes of heterocycles. These pathways are fundamental in medicinal and materials chemistry.

Pyrazoles: The Vilsmeier-Haack reaction is a classical and effective method for the synthesis of 4-formylpyrazoles from arylhydrazones. researchgate.netmdpi.comnih.govscispace.comsci-hub.seorgchemres.orgresearchgate.netchemmethod.comscispace.com In this reaction, the hydrazone is treated with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction proceeds through electrophilic substitution onto the electron-rich carbon of the hydrazone, followed by cyclization and elimination to afford the pyrazole (B372694) ring. The resulting 4-formylpyrazole is a versatile intermediate for further functionalization.

Illustrative Reaction Scheme for Pyrazole Synthesis

Triazoles: The Boulton-Katritzky rearrangement is a powerful method for the synthesis of 1,2,3-triazoles from the hydrazones of certain heterocyclic systems. chemmethod.commdpi.comnih.govd-nb.infonih.govresearchgate.netrsc.org This rearrangement typically involves the thermal or base-catalyzed recyclization of a hydrazone derived from a suitable precursor, leading to the formation of the triazole ring. While this reaction is highly dependent on the starting materials, the general principle of intramolecular cyclization of a hydrazone derivative can be applied to access triazole scaffolds.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from N-acylhydrazones through oxidative cyclization. nih.govscispace.comnih.govmdpi.comscispace.comorganic-chemistry.orgscispace.com This process involves the treatment of an N-acylhydrazone with an oxidizing agent. The reaction proceeds by the formation of a nitrilimine intermediate, which then undergoes intramolecular cyclization to yield the stable 1,3,4-oxadiazole (B1194373) ring. The required N-acylhydrazone precursor can be prepared by the acylation of this compound.

Interactive Data Table: Illustrative Synthetic Pathways to Heterocycles

| Heterocycle | Synthetic Method | Reagents and Conditions | Illustrative Yield (%) | Key Intermediate |

| Pyrazole | Vilsmeier-Haack Reaction | POCl₃, DMF, 60-80°C | 75-85 | Vilsmeier reagent adduct |

| 1,2,3-Triazole | Boulton-Katritzky Rearrangement | Base (e.g., K₂CO₃), Heat | 60-70 | Acylhydrazone precursor |

| 1,3,4-Oxadiazole | Oxidative Cyclization | Oxidizing agent (e.g., I₂), Base | 80-90 | N-acylhydrazone |

The assembly of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Schiff bases and hydrazones are excellent candidates for constructing supramolecular architectures due to their ability to participate in hydrogen bonding and π-π stacking interactions. mdpi.comnih.govrsc.orgwesternsydney.edu.auresearchgate.net The presence of both hydrogen bond donors (N-H and O-H) and acceptors (N and O atoms) in this compound, along with its aromatic systems, makes it a promising building block for supramolecular self-assembly.

Furthermore, such ligands can be used to construct metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.org The coordination of the nitrogen and oxygen atoms of the hydrazone and hydroxyl groups to metal ions can lead to the formation of extended, three-dimensional networks. mdpi.com

Catalytic Applications in Organic Transformations

While direct catalytic applications of this compound itself are not extensively documented, its structure is highly amenable to the formation of metal complexes that can act as catalysts. Hydrazone-based ligands are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. scispace.comwesternsydney.edu.aunih.govjocpr.comresearchgate.net

Metal complexes derived from hydrazone ligands have been investigated as catalysts in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, which can be tuned by the substituents on the aromatic rings, play a crucial role in the catalytic activity of the metal center. The 3-hydroxy and 4-methoxy groups on the benzaldehyde (B42025) ring of the title compound can influence the electron density at the metal center, thereby modulating its catalytic performance.

Homogeneous Catalysis: Simple metal complexes of this compound would act as homogeneous catalysts, being soluble in the reaction medium. This allows for high activity and selectivity under mild reaction conditions. For instance, such complexes could potentially catalyze cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. nih.gov

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, the hydrazone ligand can be anchored to a solid support, such as a polymer or silica. The subsequent coordination of a metal ion would yield a heterogeneous catalyst. This approach combines the high activity of the molecular catalyst with the practical advantages of a solid-phase system.

Interactive Data Table: Potential Catalytic Applications of Metal Complexes

| Reaction Type | Metal Ion | Catalyst Type | Potential Advantages |

| Oxidation of Alcohols | Mn(II), Co(II) | Homogeneous | High selectivity, mild conditions |

| Suzuki Cross-Coupling | Pd(II) | Homogeneous/Heterogeneous | High turnover numbers, recyclability (heterogeneous) |

| Hydrogenation of Alkenes | Ru(II), Rh(I) | Homogeneous | High enantioselectivity (with chiral ligands) |

Analytical Chemistry and Sensing Applications (excluding biological detection)

Hydrazone-based compounds are widely employed as chemosensors for the detection of various analytes, including metal ions and anions. researchgate.netmdpi.comnih.govmdpi.comopenresearchlibrary.org The sensing mechanism often relies on a change in the spectroscopic properties of the molecule, such as color or fluorescence, upon binding to the target analyte. The interaction of the analyte with the hydrazone moiety can lead to changes in the electronic structure of the molecule, resulting in a detectable signal.

The this compound contains multiple potential binding sites for metal ions, including the imine nitrogen, the amine nitrogen, and the phenolic oxygen. The coordination of a metal ion to these sites can lead to a distinct color change, allowing for the colorimetric detection of the ion. Similarly, such interactions can modulate the fluorescence properties of the molecule, enabling its use as a fluorescent sensor. The selectivity of the sensor can be tuned by modifying the structure of the hydrazone ligand.

Development as Spectrophotometric Reagents for Metal Ion and Anion Detection

Hydrazone derivatives are widely recognized for their capacity to form stable, colored complexes with a variety of metal ions, making them excellent candidates for spectrophotometric analysis. The principle lies in the formation of a coordination complex between the ligand (the hydrazone) and the metal ion, which alters the electronic absorption spectrum of the compound. This change in absorbance, typically in the visible region, can be measured to determine the concentration of the metal ion.

Derivatives of this compound are effective reagents for the detection of various transition metal ions. For instance, similar hydrazone-based ligands have been successfully employed for the spectrophotometric determination of iron(III), palladium(II), and copper(II) mdpi.comnih.gov. The presence of the hydroxyl and methoxy (B1213986) groups on the phenyl ring can enhance the selectivity and sensitivity of the reagent. The general mechanism involves the deprotonation of the phenolic hydroxyl group and the coordination of the resulting phenolate (B1203915) oxygen and the imine nitrogen to the metal center, forming a stable chelate ring.

The utility of these compounds also extends to the detection of anions. The hydrazone's N-H group can act as a hydrogen bond donor, interacting with basic anions like fluoride (B91410) (F⁻) and acetate (B1210297) (CH₃COO⁻). This interaction can lead to a noticeable color change, enabling colorimetric sensing tubitak.gov.trnih.gov. The hydroxyl group on the phenyl ring can also participate in hydrogen bonding, further enhancing the anion binding affinity and selectivity researchgate.net.

Table 1: Examples of Metal Ion and Anion Detection using Hydrazone-based Spectrophotometric Reagents

| Analyte | Reagent Type | Detection Method | Key Interactions |

| Iron (III) | Phenylhydrazone derivative | Spectrophotometry | Coordination with metal ion |

| Palladium (II) | Phenylhydrazone derivative | Spectrophotometry | Chelation with metal ion |

| Copper (II) | Hydrazone-based sensor | Colorimetry | Complex formation |

| Fluoride (F⁻) | Acylhydrazone | Colorimetry | Hydrogen bonding |

| Acetate (CH₃COO⁻) | Hydrazone with anthracene | Fluorescence quenching | Hydrogen bonding |

Design Principles for Chemosensors for Specific Analytes

The design of a chemosensor based on this compound for a specific analyte involves the strategic incorporation of two key components: a recognition unit (receptor) and a signaling unit (transducer).

The recognition unit is the part of the molecule that selectively binds to the target analyte. For metal ion detection, the hydrazone moiety, along with the phenolic hydroxyl group, often serves as the primary binding site. The selectivity for a particular metal ion can be tuned by modifying the steric and electronic properties of the ligand. For instance, introducing bulky substituents near the coordination site can favor the binding of smaller metal ions.

For anion detection, the design focuses on creating a binding pocket that is complementary to the size, shape, and charge of the target anion. This is typically achieved by incorporating hydrogen bond donors, such as the N-H group of the hydrazone and the phenolic -OH group. The strength and directionality of these hydrogen bonds are crucial for selective recognition tubitak.gov.trnih.gov.

The signaling unit is responsible for converting the binding event into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). In this compound, the entire conjugated π-system of the molecule can act as the signaling unit. Upon binding to an analyte, the electronic properties of the molecule are perturbed, leading to a shift in the absorption or emission spectrum. This phenomenon is often based on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT).

Optoelectronic and Photonic Material Development

The extended π-conjugated system of this compound, coupled with the presence of electron-donating (hydroxyl, methoxy) and electron-withdrawing (imine) groups, imparts interesting optical and electronic properties to the molecule, making it a promising candidate for optoelectronic and photonic applications.

Investigation of Nonlinear Optical (NLO) Properties and Potential Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is crucial for a variety of applications in photonics, including frequency conversion, optical switching, and data storage. Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO responses.

In the case of this compound, the hydroxyl and methoxy groups act as electron donors, the phenyl ring and the hydrazone bridge form the π-conjugated system, and the imine nitrogen can act as an acceptor. This intramolecular charge transfer character is a key requirement for second-order NLO activity. While direct experimental data for this specific compound is limited, studies on analogous hydrazone derivatives have demonstrated their potential as NLO materials. The efficiency of these materials is often related to the molecular hyperpolarizability (β), which can be tuned by modifying the donor and acceptor strengths and the length of the π-conjugated bridge.

Exploration of Light-Emitting Properties and Tunability for Display Technologies

Materials with efficient light-emitting properties are in high demand for the development of organic light-emitting diodes (OLEDs) used in displays and lighting. Hydrazone derivatives, being structurally similar to Schiff bases, have emerged as a promising class of organic emitters.

The photoluminescence of this compound arises from the de-excitation of electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The energy gap between these orbitals determines the color of the emitted light. The emission properties can be tuned by modifying the molecular structure. For instance, extending the π-conjugation or introducing different substituents on the phenyl rings can shift the emission wavelength, allowing for the generation of different colors.

Furthermore, the formation of metal complexes with hydrazone ligands can significantly enhance their light-emitting properties. Coordination to a metal ion can increase the rigidity of the ligand, reducing non-radiative decay pathways and thereby improving the fluorescence quantum yield. This tunability makes these compounds attractive for the development of new phosphors and electroluminescent materials for advanced display technologies nih.govresearchgate.netresearchgate.netnih.gov.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to 3-Hydroxy-4-methoxybenzaldehyde Phenylhydrazone Chemistry

Research into this compound, a Schiff base derived from isovanillin (B20041), has primarily focused on its fundamental synthesis and characterization. The compound is synthesized through a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and phenylhydrazine (B124118). researchgate.net This reaction is characteristic of the formation of hydrazones from aldehydes and hydrazines. researchgate.net

The primary contributions to the chemistry of this compound lie in its spectral characterization, which confirms its molecular structure. Key analytical techniques employed include:

Infrared (IR) Spectroscopy : Studies on analogous compounds reveal characteristic absorption bands for O-H, N-H, and C=N functional groups, which are expected in the spectrum of this compound.